n-Butyl Olmesartan Medoxomil-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H32N6O6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3 |
InChI Key |
UREFBEDUPPNTPO-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of N Butyl Olmesartan Medoxomil D6
Methodologies for Precision Deuteration
The introduction of deuterium (B1214612) atoms into a specific position within a molecule requires carefully designed synthetic methods to ensure high levels of isotopic enrichment and to avoid unwanted isotopic scrambling. For n-Butyl Olmesartan (B1677269) Medoxomil-d6, the focus is on the selective deuteration of the n-butyl group.
Regio- and Chemoselective Deuterium Incorporation Techniques
The primary strategy for the synthesis of n-Butyl Olmesartan Medoxomil-d6 involves the preparation of a deuterated n-butyl alkylating agent, which is then used to introduce the labeled alkyl chain onto the imidazole (B134444) precursor of olmesartan.
A common and effective method for preparing a deuterated n-butyl halide, such as n-butyl-d6 bromide, starts with a commercially available deuterated precursor, for instance, n-butanol-d7 (CH3CD2CD2CD2OH). The conversion of the deuterated alcohol to the corresponding bromide can be achieved through various methods, including reaction with phosphorus tribromide (PBr3) or a mixture of sodium bromide and sulfuric acid. These reactions proceed via an SN2 mechanism, which is crucial for maintaining the isotopic integrity of the alkyl chain as it does not involve a carbocation intermediate that could lead to isotopic scrambling.
Another approach involves the reduction of a suitable deuterated carboxylic acid derivative. For example, deuterated butyric acid can be reduced to deuterated butanol, which is then converted to the alkylating agent.
Recent advancements in catalysis offer alternative methods for selective deuteration. For instance, acid/base-controlled divergent deuteration of N-unsubstituted imidazoles has been reported, allowing for the selective incorporation of deuterium onto the imidazole ring itself, although for the target molecule, the deuteration is on the n-butyl group.
Strategies for High Isotopic Purity Achievement
Achieving a high degree of isotopic purity is paramount for the utility of the labeled compound in quantitative bioanalytical assays. This requires careful control throughout the synthetic process to minimize the presence of under- or over-deuterated species and other isotopic impurities.
The primary source of under-deuteration in the synthesis of this compound would be the presence of partially deuterated or non-deuterated n-butanol in the starting material. Therefore, the synthesis begins with a highly enriched deuterated precursor. During the conversion of the deuterated alcohol to the alkylating agent, reaction conditions must be optimized to prevent any exchange of deuterium with protic solvents or reagents. For instance, carrying out the bromination reaction under anhydrous conditions is critical.
Over-deuteration is less of a concern when starting with a pre-deuterated building block like n-butanol-d7. However, if deuteration is attempted on the final molecule or a late-stage intermediate, non-specific exchange reactions could lead to the incorporation of deuterium at unintended positions.
The isotopic purity of the final this compound is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can distinguish between the desired deuterated product and its non-deuterated or partially deuterated counterparts based on their precise mass-to-charge ratios. This technique allows for the quantification of the isotopic distribution and the identification of any isotopic impurities.
NMR Spectroscopy: Both ¹H and ²H NMR spectroscopy are powerful tools for determining the location and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the n-butyl chain should be significantly diminished or absent, depending on the level of deuteration. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their position in the molecule. Quantitative NMR (qNMR) techniques can be employed to accurately determine the isotopic enrichment.
Control of the isotopic impurity profile involves rigorous purification of intermediates and the final product. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are essential for separating the desired deuterated compound from any non-deuterated or partially deuterated impurities.
Synthesis of n-Butyl Olmesartan Medoxomil and its Precursors
The synthesis of this compound follows the established synthetic route for the non-deuterated drug, with the key modification being the use of a deuterated n-butylating agent.
Imidazole Ring Functionalization and N-Alkylation Approaches
The core of the olmesartan molecule contains a substituted imidazole ring. The synthesis of this key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, has been well-documented. This imidazole derivative serves as the precursor for the subsequent N-alkylation step.
The crucial N-alkylation reaction involves the coupling of the imidazole precursor with the deuterated n-butyl halide (e.g., n-butyl-d6 bromide). This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724).
The regioselectivity of the N-alkylation of unsymmetrical imidazoles can be influenced by steric and electronic factors. In the case of the olmesartan imidazole precursor, the substitution pattern generally directs the alkylation to the desired nitrogen atom. However, careful optimization of reaction conditions is necessary to minimize the formation of any regioisomeric impurities.
Following the N-alkylation with the deuterated n-butyl group, the synthesis proceeds with the subsequent steps of attaching the biphenyl tetrazole moiety and the medoxomil ester to complete the synthesis of this compound.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Role in Synthesis |
| n-Butanol-d7 | Starting material for the deuterated alkylating agent |
| n-Butyl-d6 bromide | Deuterated alkylating agent for N-alkylation |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Imidazole precursor for N-alkylation |
| 4-(Bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl | Biphenyl tetrazole moiety precursor |
| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | Medoxomil ester precursor |
| Potassium carbonate | Base for N-alkylation reaction |
| N,N-Dimethylformamide (DMF) | Solvent for N-alkylation reaction |
Table 2: Analytical Techniques for Isotopic Purity Determination
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, determination of isotopic distribution, identification of isotopic impurities. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the absence or reduction of proton signals at the deuterated positions. |
| ²H Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct observation and confirmation of the location of deuterium atoms. |
| Quantitative NMR (qNMR) | Accurate determination of isotopic enrichment. |
Esterification Routes for Medoxomil Moiety Formation
The final step in the synthesis of this compound, much like in the production of Olmesartan Medoxomil itself, is the esterification of the carboxylic acid group on the imidazole ring to introduce the medoxomil moiety. This transformation converts the active acid form into a prodrug, enhancing bioavailability. drugbank.comgoogle.com Several established methods can be adapted for this crucial esterification step.
One common and effective route involves the alkylation of the carboxylate salt of the protected n-Butyl Olmesartan intermediate with a medoxomil halide. Typically, the synthesis proceeds with the trityl-protected form of the molecule (Trityl n-Butyl Olmesartan). The carboxylic acid is first generated by the hydrolysis of its corresponding ethyl ester, often using a base like sodium hydroxide in a solvent mixture such as tetrahydrofuran and ethanol. nih.gov The resulting carboxylate salt is then reacted directly with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). semanticscholar.orgresearchgate.net The reaction is typically facilitated by a non-nucleophilic base, such as potassium carbonate, to neutralize the acid formed during the reaction and drive the esterification to completion. nih.gov
Another reported strategy involves a one-pot process where the hydrolysis of the precursor ester and subsequent alkylation with medoxomil chloride are performed sequentially in the same reaction vessel. researchgate.net This approach improves process efficiency by reducing the number of isolation steps. Following the successful attachment of the medoxomil group, the trityl protecting group on the tetrazole ring is removed under acidic conditions, for instance, using aqueous acetic acid or sulfuric acid in a water-miscible organic solvent like acetone, to yield the final product. nih.govbeilstein-journals.org
The table below summarizes a representative esterification reaction.
| Reactant | Reagent | Solvent/Base | Product |
|---|---|---|---|
| Trityl n-Butyl Olmesartan Carboxylic Acid (or its salt) | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | DMF / K₂CO₃ | Trityl n-Butyl Olmesartan Medoxomil |
Isotopic Labeling Approaches for this compound
Isotopic labeling with deuterium is a powerful tool in pharmaceutical research. The development of a deuterated version of n-Butyl Olmesartan Medoxomil requires a synthetic strategy that allows for the precise and efficient incorporation of deuterium atoms at specific positions within the molecule.
Introduction of Deuterium into the n-Butyl Moiety
The designation "d6" in this compound indicates the presence of six deuterium atoms. The most logical and synthetically accessible location for this labeling is on the n-butyl side chain of the imidazole ring. Introducing deuterium at this position is best achieved by utilizing a deuterated building block during the initial stages of the synthesis, specifically during the formation of the 2-substituted imidazole core.
The synthesis of the 2-alkyl-imidazole heterocycle typically involves the reaction of a dihydroxyacetone derivative with an amidine or the reaction of an imidate hydrochloride with an aminoketone. The alkyl group (in this case, n-butyl) is sourced from an aliphatic nitrile or its corresponding imidate. For the n-butyl analog, valeronitrile (pentanenitrile) or its derivatives are used as starting materials. google.com
To introduce a stable hexadeuterated label (-d6), a custom-synthesized, deuterated valeronitrile would be employed. For example, a precursor such as 3,3,4,4,5,5-hexadeuterio-pentanenitrile could be synthesized through established methods of deuteration, such as the reduction of a suitable unsaturated precursor with deuterium gas over a catalyst or by multi-step synthesis starting from smaller deuterated fragments. This deuterated nitrile is then converted to the corresponding imidate or amidine and used to construct the imidazole ring, thereby embedding the deuterated n-butyl chain into the molecular scaffold from the outset. This "bottom-up" approach ensures high levels of isotopic incorporation and positional specificity, avoiding the often harsh and non-selective conditions required for direct hydrogen-deuterium exchange on the final complex molecule.
Deuteration of Other Specific Sites and Analogs
While the primary focus is on the n-butyl moiety, deuteration at other sites of the molecule could be considered for specific applications, such as creating a suite of internal standards for mass spectrometry. However, the metabolic profile of Olmesartan limits the utility of deuteration for altering pharmacokinetics. Olmesartan Medoxomil is a prodrug that is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract to its active metabolite, Olmesartan. drugbank.comnih.gov This active form is not subject to significant further metabolism, for instance by cytochrome P450 enzymes, and is primarily eliminated unchanged in the urine and feces. drugbank.comnih.gov
This metabolic stability means there are no prominent "soft spots" where deuteration would significantly inhibit metabolism via the kinetic isotope effect. Therefore, extensive deuteration of the biphenyl, tetrazole, or other parts of the core structure is generally not pursued for the purpose of enhancing metabolic stability. Any such labeling would likely be for analytical purposes, requiring the synthesis of other specifically deuterated precursors for the relevant parts of the molecule.
Development of Deuterated Building Blocks for Synthesis
The cornerstone of an efficient synthesis for this compound is the availability of specifically deuterated building blocks. As outlined, the most critical precursor is a C5 aliphatic chain with six deuterium atoms, which will ultimately form the n-butyl-d6 side chain. General methods for preparing deuterated materials often involve catalytic H-D exchange reactions or de novo synthesis from smaller labeled molecules. researchgate.net
The synthesis of the required building blocks could involve several established organometallic or reduction-based methodologies. For example, a deuterated Grignard reagent (e.g., propyl-d7-magnesium bromide) could be reacted with ethylene-d4 oxide, followed by conversion of the resulting alcohol to the desired nitrile. Alternatively, catalytic reduction of unsaturated precursors using deuterium gas (D₂) is a common and effective method.
The table below illustrates potential deuterated building blocks and their corresponding incorporation sites for the synthesis of various isotopically labeled analogs of n-Butyl Olmesartan Medoxomil.
| Deuterated Building Block | Target Moiety for Labeling | Resulting Labeled Position |
|---|---|---|
| Valeronitrile-d6 | n-Butyl Group | 2-(n-butyl-d6)-imidazole |
| Biphenyl-d8-boronic acid | Biphenyl Moiety | Biphenyl-d8 core structure |
| Methanol-d4 | Medoxomil Moiety (if synthesized from scratch) | Methyl-d3 group on dioxolene ring |
By strategically selecting and synthesizing these deuterated precursors, a variety of isotopologues of n-Butyl Olmesartan Medoxomil can be produced to support advanced pharmaceutical research and development.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including isotopically labeled compounds like n-Butyl Olmesartan (B1677269) Medoxomil-d6. rsc.orgdntb.gov.ua By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the specific location of isotopes.
Proton NMR (¹H NMR) is instrumental in determining the position of deuterium (B1214612) atoms within the n-Butyl Olmesartan Medoxomil-d6 molecule. The principle lies in the fact that deuterium (²H) is NMR-silent in a ¹H experiment. Therefore, the absence of a proton signal at a specific chemical shift, which is present in the ¹H NMR spectrum of the non-deuterated n-Butyl Olmesartan Medoxomil, confirms the site of deuterium substitution. For instance, in a study of Olmesartan medoxomil, specific proton signals were identified at various parts of the molecule, such as the signal at 2.75 ppm corresponding to an analyte proton. wjpr.netwisdomlib.orgamazonaws.com The disappearance or significant reduction of such a signal in the ¹H NMR spectrum of the d6 analogue would pinpoint the location of the deuterium labels.
A quantitative NMR (qNMR) method has been developed for Olmesartan medoxomil using an internal standard, demonstrating the precision of NMR in quantitative analysis. wjpr.netwisdomlib.org This approach can be adapted to assess the level of deuteration by comparing the integral of the remaining proton signals to that of a non-deuterated reference signal within the molecule or an external standard.
Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that is particularly valuable for characterizing nitrogen-containing heterocyclic rings, such as the tetrazole and imidazole (B134444) rings present in this compound. wikipedia.orghuji.ac.il Although ¹⁵N NMR is less sensitive than ¹H or ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it provides direct information about the electronic environment of the nitrogen atoms. wikipedia.org
For complex nitrogenous heterocycles like the tetrazole ring in Olmesartan, ¹⁵N NMR can be the most effective method for structural investigation. wikipedia.orgosti.gov The chemical shifts of the nitrogen atoms in the tetrazole ring are sensitive to tautomerism and the position of substituents. researchgate.netrsc.org By comparing the ¹⁵N NMR spectrum of this compound with that of the non-deuterated compound and related model compounds, the integrity of the tetrazole and imidazole ring systems can be unequivocally confirmed. researchgate.net In some cases, ¹⁵N labeling may be employed to enhance the signal and facilitate the assignment of nitrogen signals. osti.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of compounds, and it is especially crucial for the analysis of isotopically labeled molecules.
High-Resolution Mass Spectrometry (HRMS) is the definitive method for verifying the isotopic purity of this compound. rsc.orgnih.govresearchgate.net HRMS provides highly accurate mass measurements, allowing for the differentiation between isotopologues (molecules that differ only in their isotopic composition). nih.govccspublishing.org.cn
The process involves acquiring a full scan mass spectrum of the deuterated compound. The high resolution of the instrument allows for the clear separation and accurate mass measurement of the peaks corresponding to the unlabeled (d0) compound and the various deuterated forms (d1, d2, d3, d4, d5, and d6). The relative abundance of these isotopologue peaks is used to calculate the isotopic enrichment, which is a measure of the percentage of the compound that is deuterated to the desired level. nih.gov This strategy has been successfully applied to evaluate the isotopic enrichment of various commercially available deuterated compounds. rsc.org The use of electrospray ionization (ESI) coupled with HRMS is a common and effective approach for this analysis. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing additional structural information and confirming the location of the deuterium labels. nih.gov
Data Tables
Table 1: Key Analytical Techniques for this compound Characterization
| Analytical Technique | Purpose | Key Information Obtained |
| ¹H NMR | Deuterium Location Assessment | Absence of proton signals at deuterated positions. |
| ¹³C NMR | Structural Confirmation | Confirms the carbon skeleton of the molecule. |
| ¹⁵N NMR | Nitrogenous Ring Characterization | Verifies the integrity of the tetrazole and imidazole rings. |
| HRMS | Isotopic Purity Verification | Determines the percentage of deuteration and confirms molecular formula. |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the identity and structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule (parent ion) is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a structural fingerprint of the molecule.
For Olmesartan Medoxomil, the protonated molecule [M+H]⁺ appears at an m/z (mass-to-charge ratio) of 559.2. Its fragmentation pattern is well-documented. For this compound, the addition of an n-butyl group instead of a propyl group, and the incorporation of six deuterium atoms, would result in a different parent ion mass. The fragmentation pathway would be analogous to that of Olmesartan Medoxomil, but the masses of fragments containing the deuterated butyl group would be shifted accordingly. This shift provides definitive evidence of the location of the isotopic label.
A proposed fragmentation pathway can be predicted based on the known fragmentation of similar structures like Valsartan and Olmesartan. scirp.orgresearchgate.net The analysis of the product ion spectrum allows for the confirmation of the core structure and the presence of the deuterated side chain. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for Olmesartan in plasma used negative ion mode, monitoring the transition m/z 445.20 → 148.90 for the active metabolite and m/z 451.40 → 154.30 for its d6-labeled internal standard. nih.gov A similar approach would be used for this compound, with specific mass transitions selected to ensure specificity.
Table 1: Predicted MS/MS Transitions for Olmesartan Medoxomil and its n-Butyl-d6 Analogue
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| Olmesartan Medoxomil | 559.2 | 447.2 | C₄H₄O₃ (Medoxomil ester) |
| This compound | 581.3 (Calculated) | 469.3 (Calculated) | C₄H₄O₃ (Medoxomil ester) |
On-line Hydrogen/Deuterium Exchange Mass Spectrometry for Active Hydrogen Identification
On-line Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe the number of labile hydrogens within a molecule. nih.govnih.gov Labile hydrogens, such as those on hydroxyl (-OH) and tetrazole (-NH) groups, can readily exchange with deuterium atoms when exposed to a deuterated solvent like D₂O. nih.gov This exchange results in a measurable increase in the molecule's mass.
For this compound, the deuterium atoms in the "-d6" label are attached to carbon atoms and are not exchangeable under typical HDX conditions. The experiment would therefore identify the active, exchangeable hydrogens on the rest of the molecule. The sample is introduced into an LC system where the mobile phase is switched from a standard H₂O-based solvent to a D₂O-based solvent. nih.gov The subsequent mass increase of the parent ion, as measured by the mass spectrometer, corresponds directly to the number of active hydrogens. This technique confirms specific structural features, such as the presence of the hydroxyl and tetrazole groups, which are critical to the molecule's chemical properties.
Table 2: Potential Active Hydrogen Sites in this compound
| Functional Group | Number of Active Hydrogens |
|---|---|
| Hydroxyl (-OH) Group | 1 |
| Tetrazole Ring (-NH) | 1 |
| Total | 2 |
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the cornerstone of pharmaceutical analysis for purity assessment and quantification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of Olmesartan Medoxomil and its related substances, including potential impurities like this compound. atmiya.net In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water containing a buffer like phosphate (B84403) or an acid like orthophosphoric acid. srce.hrijrpb.com
Impurity profiling involves developing a method that can separate the main compound from all known and potential unknown impurities. atmiya.net Due to its high lipophilicity, Olmesartan Medoxomil is well retained on C18 columns, allowing for effective separation from less hydrophobic or more polar impurities. oup.com Method validation according to ICH guidelines ensures the method is linear, precise, accurate, and specific for its intended purpose. srce.hr For this compound, the slightly altered hydrophobicity due to the n-butyl group would result in a different retention time compared to Olmesartan Medoxomil, which is the basis for their chromatographic separation.
Table 3: Typical RP-HPLC Conditions for Olmesartan Medoxomil Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | semanticscholar.orgnih.gov |
| Mobile Phase | Methanol, Acetonitrile, and Water (pH 3.5 with orthophosphoric acid) | srce.hr |
| Flow Rate | 1.0 mL/min | srce.hroup.com |
| Detection Wavelength | 260 nm | srce.hr |
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. srce.hr It must also be able to separate and quantify any degradation products formed. To develop such a method, forced degradation studies are performed where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light. semanticscholar.orgresearchgate.net
Studies on Olmesartan Medoxomil have shown that it degrades under acidic, basic, and oxidative conditions, while being relatively stable to heat and light. srce.hrsemanticscholar.org The HPLC method must be able to resolve the intact drug from these newly formed degradation products. For example, a validated RP-HPLC-DAD method successfully separated Olmesartan Medoxomil from four degradation products (DP-I, II, III, IV) that formed under various stress conditions. srce.hr Such a method would be equally applicable to assessing the stability of this compound, ensuring that any analytical measurement is free from interference by degradants.
Table 4: Summary of Forced Degradation Studies on Olmesartan Medoxomil
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed | srce.hrsemanticscholar.org |
| Base Hydrolysis (e.g., 0.01 M NaOH) | Significant degradation observed | srce.hrsemanticscholar.org |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation observed | srce.hrsemanticscholar.org |
| Thermal Degradation (e.g., 60°C) | Found to be stable | semanticscholar.org |
| Photolytic Degradation | Found to be stable | semanticscholar.org |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically < 2 µm), which operate at higher pressures than conventional HPLC systems. ejbps.com This technology leads to dramatic increases in resolution, sensitivity, and speed of analysis. researchgate.net
For the analysis of this compound, a UPLC method would offer several advantages. Run times can be significantly reduced; for instance, a UPLC method for Olmesartan Medoxomil was developed with a total run time of 3.5 minutes, compared to typical HPLC run times of over 10-20 minutes. ejbps.com This reduction in analysis time also leads to a decrease in solvent consumption, making UPLC a "greener" alternative. ejbps.com The enhanced resolution is particularly beneficial for impurity profiling, where closely eluting peaks can be more effectively separated. atmiya.nettandfonline.com A UPLC method for determining potential impurities in a combination product containing Olmesartan Medoxomil achieved a short run time of 9 minutes while successfully separating nine potential impurities. tandfonline.com
Table 5: Comparison of Typical HPLC and UPLC Method Performance for Olmesartan Analysis
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 min | < 10 min ejbps.comtandfonline.com |
| Resolution | Good | Excellent ejbps.com |
| Solvent Consumption | Higher | Lower ejbps.comresearchgate.net |
Gas Chromatography (GC) for Volatile Components (if applicable to synthetic intermediates)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a large, non-volatile molecule unsuitable for direct GC analysis, the technique is highly relevant for monitoring the purity of starting materials and for detecting potential volatile or semi-volatile intermediates generated during its synthesis.
For synthetic intermediates that lack volatility, chemical derivatization is a common strategy to enable GC analysis. researchgate.net This process involves converting the non-volatile intermediate into a more volatile derivative. For instance, intermediates with polar functional groups like carboxylic acids or alcohols can be converted to their corresponding esters or ethers. The choice of derivatization agent is critical and must be carefully selected to produce a stable derivative that yields reproducible results. researchgate.net
When using GC-MS for quantitative analysis of these intermediates, a deuterated internal standard can also be employed to enhance accuracy. nih.gov The derivatization methods play a significant role in selecting the most appropriate deuterated analogue to serve as an internal standard, as it should ideally have similar derivatization efficiency and chromatographic behavior to the target analyte. researchgate.net
Method Validation Principles for Deuterated Standards
The use of a deuterated compound such as this compound as an internal standard is considered the gold standard in quantitative mass spectrometry, particularly in bioanalysis. aptochem.com This is because its physical and chemical properties are nearly identical to the non-labeled analyte, Olmesartan Medoxomil. researchgate.net This close similarity allows it to effectively compensate for variations during sample preparation, injection, and ionization. scispace.combioanalysis-zone.com However, to ensure the reliability of results, the analytical method must undergo rigorous validation according to internationally accepted guidelines. texilajournal.com
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its deuterated internal standard, metabolites, and matrix components. clearsynth.com
Key considerations for specificity when using this compound include:
Chromatographic Resolution: Ideally, the deuterated internal standard co-elutes with the analyte to compensate for any matrix effects occurring at that specific retention time. texilajournal.comchromforum.org While deuterium labeling can sometimes cause a slight shift in retention time, this is generally minimal and acceptable. chromforum.org
Mass Spectrometric Distinction: The primary distinction is achieved by the mass spectrometer, which separates the ions based on their mass-to-charge (m/z) ratio. The "d6" designation indicates that six hydrogen atoms in the n-butyl group have been replaced with deuterium, providing a significant mass difference. This mass increase must be sufficient to ensure the signal of the internal standard is outside the natural isotopic distribution of the analyte to prevent cross-talk or interference. aptochem.com
Absence of Cross-Contribution: Validation studies must demonstrate that the signal from the analyte does not contribute to the internal standard's signal and vice-versa. This is typically assessed by analyzing blank matrix samples fortified with only the analyte at the upper limit of quantification (ULOQ) to check for interference at the internal standard's m/z, and samples with only the internal standard to check for interference at the analyte's m/z. researchgate.net
Linearity and Calibration Range Determination
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. researchgate.net For methods using a deuterated internal standard, the calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
The process involves:
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte. lcms.cz A fixed concentration of this compound is added to each standard. bioanalysis-zone.com
Defining the Range: The calibration range is defined by the lower limit of quantification (LLOQ) and the ULOQ. researchgate.net
Regression Analysis: The relationship is typically evaluated using a linear regression model. Due to potential heteroscedasticity (non-uniform variance) across the concentration range, a weighted linear regression (e.g., 1/x or 1/x²) is often employed to ensure accuracy at the lower end of the range. researchgate.net
Acceptance Criteria: The linearity is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99. nyc.gov Additionally, the back-calculated concentrations of each calibration standard should be within a specified limit of the nominal value (e.g., ±15%, and ±20% for the LLOQ).
Table 1: Example of a Calibration Curve Data for an LC-MS/MS Assay
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
| 1.00 (LLOQ) | 5,120 | 101,500 | 0.050 | 0.98 | 98.0 |
| 2.50 | 12,750 | 102,100 | 0.125 | 2.55 | 102.0 |
| 10.0 | 52,100 | 103,900 | 0.501 | 10.12 | 101.2 |
| 50.0 | 255,800 | 101,800 | 2.513 | 49.80 | 99.6 |
| 250.0 | 1,280,500 | 102,500 | 12.493 | 251.50 | 100.6 |
| 500.0 | 2,545,000 | 101,100 | 25.173 | 495.50 | 99.1 |
Precision and Accuracy Assessment
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. clearsynth.com The use of a deuterated internal standard like this compound significantly improves both precision and accuracy by correcting for procedural variability. scispace.comtexilajournal.com
Precision: Expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). It is evaluated at multiple concentration levels (e.g., LLOQ, low, mid, and high QC) within a single analytical run (intra-assay precision) and across different runs on different days (inter-assay precision).
Accuracy: Expressed as the percent relative error (%RE) or percent bias. It is determined by comparing the mean calculated concentration to the nominal concentration for each QC level.
Regulatory guidelines typically require the %CV to be ≤15% (≤20% at the LLOQ) and the mean accuracy to be within 85-115% (80-120% at the LLOQ).
Table 2: Example of Inter-Assay Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | %CV | % Accuracy |
| LLOQ | 1.00 | 15 | 1.04 | 8.5 | 104.0 |
| Low | 3.00 | 15 | 2.91 | 6.2 | 97.0 |
| Mid | 150.0 | 15 | 153.5 | 4.8 | 102.3 |
| High | 400.0 | 15 | 390.8 | 5.1 | 97.7 |
Robustness and Ruggedness Evaluation
A method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. scribd.com Ruggedness is a measure of the method's reproducibility under a variety of normal test conditions, such as different analysts, instruments, or laboratories. amazonaws.com
To evaluate robustness, key analytical parameters are intentionally varied. ut.ee These may include:
Mobile phase composition (e.g., ±2% organic solvent)
Column temperature (e.g., ±5°C)
Flow rate (e.g., ±10%)
Different batches or suppliers of columns
Experimental designs such as the Youden test or a Plackett-Burman design are efficient ways to assess the impact of these variations. numberanalytics.com The method is considered robust if the results remain within the acceptance criteria for precision and accuracy despite these minor changes. Ruggedness is typically assessed by transferring the method to another laboratory or having different analysts perform the test. amazonaws.comut.ee
Table 3: Example of a Robustness Study Design
| Experiment | Mobile Phase pH | Column Temp (°C) | Flow Rate (mL/min) | Result (Precision %CV) | Result (Accuracy %) |
| 1 (Nominal) | 3.0 | 40 | 0.5 | 4.5 | 101.2 |
| 2 | 2.8 | 40 | 0.5 | 4.8 | 102.1 |
| 3 | 3.2 | 40 | 0.5 | 4.6 | 100.5 |
| 4 | 3.0 | 38 | 0.5 | 5.1 | 99.8 |
| 5 | 3.0 | 42 | 0.5 | 4.9 | 101.9 |
| 6 | 3.0 | 40 | 0.45 | 5.5 | 98.7 |
| 7 | 3.0 | 40 | 0.55 | 5.3 | 99.2 |
Applications in Pharmaceutical Research and Development
Role as an Internal Standard in Bioanalytical Method Development
In the development of methods to measure drug concentrations in biological fluids, a reliable internal standard is paramount. N-Butyl Olmesartan (B1677269) Medoxomil-d6, often referred to simply as Olmesartan-d6, is considered the gold standard for the analysis of Olmesartan. nih.gov After oral administration, the prodrug Olmesartan Medoxomil is rapidly converted to its active metabolite, Olmesartan. nih.govpeerj.comresearchgate.net Bioanalytical methods, therefore, focus on quantifying this active metabolite in matrices like human plasma. nih.govpeerj.comresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of stable isotope-labeled internal standards. In this application, a precise amount of n-Butyl Olmesartan Medoxomil-d6 is added to a biological sample (e.g., plasma) before it undergoes extraction and analysis. nih.govnih.gov
The sample is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov Both the analyte (Olmesartan) and the internal standard (Olmesartan-d6) co-elute from the chromatography column but are detected as distinct entities by the mass spectrometer due to their mass difference. nih.gov The concentration of Olmesartan in the original sample is then calculated based on the measured ratio of the analyte's signal to the internal standard's signal. This ratiometric measurement is inherently more precise than relying on the absolute signal of the analyte alone.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| Olmesartan | 445.20 | 148.90 | Negative Ion |
| Olmesartan-d6 | 451.40 | 154.30 | Negative Ion |
Data derived from a study on the simultaneous quantification of Olmesartan and Hydrochlorothiazide in human plasma. nih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and reproducibility of bioanalytical methods. nih.gov Because the internal standard and the analyte have virtually identical physicochemical properties, they behave similarly during every step of the analytical process, including extraction, chromatography, and ionization. nih.gov
Any sample loss during preparation or fluctuation in instrument response will affect both compounds to the same extent. By using the ratio of the analyte to the internal standard for quantification, these variations are effectively canceled out. This leads to highly reproducible results (precision) that are very close to the true value (accuracy). Validation studies for methods using Olmesartan-d6 demonstrate excellent performance, with precision values (%CV) often well below 15% and accuracy (% bias) within a narrow range around 100%. nih.govnih.govnih.gov
| Parameter | Concentration Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Correlation Coefficient (r²) |
|---|---|---|---|---|
| Olmesartan | 5.002 - 2,599.934 | -5.00 to 0.00% | 3.07 to 9.02% | > 0.99 |
This data demonstrates the high level of accuracy and precision achieved over a wide concentration range in a validated bioanalytical method. nih.govnih.gov
Biological samples such as plasma are incredibly complex, containing numerous endogenous components like salts, lipids, and proteins. researchgate.net These components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." researchgate.netnih.gov This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger signal), both of which result in inaccurate quantification. nih.gov
This compound is an ideal tool to overcome this challenge. Since it co-elutes with Olmesartan and shares its chemical properties, it is subjected to the exact same matrix effects. nih.govresearchgate.net Therefore, the ratio of the analyte to the internal standard remains constant, regardless of the degree of ion suppression or enhancement. This normalization effectively mitigates the impact of the matrix, ensuring that the calculated concentration is accurate even in complex biological samples. nih.govresearchgate.net
Utilization in Impurity Profiling and Process-Related Substance Control
Beyond bioanalysis, this compound plays a role in ensuring the quality and safety of the final drug product by aiding in the control of impurities.
The synthesis of an active pharmaceutical ingredient (API) like Olmesartan Medoxomil is a multi-step process where unwanted side-reactions can generate process-related impurities. researchgate.netnih.govresearchgate.net Regulatory agencies require that these impurities be identified and controlled to very low levels, often below 0.10%. researchgate.netsci-hub.se
This compound can be used as an internal standard in sensitive LC-MS methods designed to detect and quantify these trace-level impurities. pharmaffiliates.com Its use ensures that the measurement of each impurity is accurate, allowing manufacturers to monitor and control their processes effectively. This guarantees that the final API meets the stringent purity requirements for patient safety.
| Impurity Name | Potential Origin |
|---|---|
| Olmesartan Acid | Hydrolysis of the medoxomil ester. semanticscholar.org |
| Isopropyl Olmesartan | Reaction with isopropyl alcohol solvent. researchgate.netresearchgate.net |
| Dimedoxomil Olmesartan | Over-alkylation during synthesis. researchgate.netdntb.gov.ua |
| Dehydro Olmesartan | Oxidation of the primary alcohol. semanticscholar.org |
| N-Alkyl Impurity | Condensation with mesityl oxide from acetone. sci-hub.se |
A non-exhaustive list of impurities that can be monitored during the manufacturing process. researchgate.netresearchgate.netsci-hub.sesemanticscholar.orgdntb.gov.ua
Pharmaceutical products must be tested under various stress conditions (e.g., heat, humidity, light, and different pH levels) to determine their stability and shelf-life. researchgate.netnih.gov During these stability studies, Olmesartan Medoxomil can degrade into various products. researchgate.netnih.govmdpi.com
Just as with process impurities, this compound can be employed as an internal standard in the analytical methods used to monitor the formation of these degradation products over time. This allows for precise quantification of the degradation rate and helps establish the appropriate storage conditions and expiration date for the final pharmaceutical product. The ability to accurately track degradation ensures that the drug remains safe and effective throughout its shelf life. researchgate.net
Reference Standard Development for Quality Control
The development of reliable analytical methods is paramount for ensuring the quality and consistency of pharmaceutical products. This compound plays a crucial role as an internal standard in the quantitative analysis of Olmesartan Medoxomil and its related substances. acanthusresearch.com
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays. acanthusresearch.comcrimsonpublishers.com This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thus correcting for variations in extraction recovery and matrix effects. crimsonpublishers.comresearchgate.net The use of a deuterated internal standard like Olmesartan-d6 has been shown to provide accurate and precise results for the determination of olmesartan in human plasma. nih.gov
A typical application involves the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Olmesartan in biological matrices. In such methods, a known amount of this compound is added to the sample at the beginning of the extraction process. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used for quantification, which significantly improves the accuracy and reproducibility of the method.
Below is a representative table summarizing the validation parameters of an LC-MS/MS method for the quantification of Olmesartan using a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 5.0 - 2500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Recovery | Consistent and reproducible |
This table is a representative example based on typical validation parameters for such analytical methods.
Mechanistic Studies of Chemical and Biochemical Transformations
The isotopic labeling in this compound provides a powerful handle to investigate the intricate details of metabolic and synthetic chemical transformations.
Tracing Metabolic Pathways of Olmesartan Medoxomil Analogs (e.g., in vitro metabolic stability assays)
Olmesartan Medoxomil is a prodrug that is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract and liver to its active metabolite, Olmesartan. nih.govpharmaffiliates.comsemanticscholar.org This metabolic conversion is not dependent on the cytochrome P450 enzyme system. semanticscholar.org
In in vitro metabolic stability assays, which are crucial for predicting a drug's fate in the body, this compound can be used as an internal standard to accurately quantify the disappearance of the parent drug and the formation of its metabolites. These assays typically involve incubating the drug with liver microsomes or S9 fractions and monitoring the concentration of the compound over time. researchgate.netscirp.org
The use of a deuterated standard allows for precise differentiation between the parent compound and its metabolites by mass spectrometry. This is particularly useful when studying the metabolism of olmesartan medoxomil analogs, as it helps in identifying and quantifying the specific metabolic products formed.
The following table illustrates hypothetical results from an in vitro metabolic stability assay for an Olmesartan Medoxomil analog, using this compound as an internal standard.
| Time (minutes) | Concentration of Analog (µM) | Concentration of Metabolite (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 15 | 0.60 | 0.40 |
| 30 | 0.35 | 0.65 |
| 60 | 0.10 | 0.90 |
This is a hypothetical data table illustrating the principle of an in vitro metabolic stability assay.
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of complex pharmaceutical molecules like Olmesartan Medoxomil involves multiple steps, and understanding the mechanism of each reaction is crucial for process optimization and impurity control. semanticscholar.orgnih.govresearchgate.netnih.govdntb.gov.ua Isotopic labeling is a powerful tool for elucidating these reaction mechanisms.
For instance, in the synthesis of Olmesartan Medoxomil, a key step is the alkylation of an imidazole (B134444) derivative. nih.govresearchgate.net If a deuterated alkylating agent were used, the position of the deuterium (B1214612) in the resulting product would confirm the site of alkylation and provide insights into the regioselectivity of the reaction.
Investigation of Isotopic Effects on Reaction Rates and Selectivity
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. portico.orgsrce.hr This effect arises from the difference in the zero-point vibrational energies of the C-H and C-D bonds. The C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step. portico.org
In the context of this compound, the deuterium atoms are located on the n-butyl group. The primary metabolic pathway of Olmesartan Medoxomil is hydrolysis of the medoxomil ester, a reaction that does not directly involve the n-butyl group. Therefore, a significant primary KIE on the rate of hydrolysis would not be expected.
However, secondary KIEs could be observed. These are smaller effects that can occur even when the isotopically substituted bond is not broken in the rate-determining step. They can provide information about changes in hybridization or the steric environment of the labeled position during the reaction.
Furthermore, if there were any minor metabolic pathways involving oxidation of the n-butyl group, the presence of deuterium at that position would be expected to significantly slow down that specific metabolic route due to a primary KIE. This phenomenon, known as metabolic switching, can be intentionally used in drug design to block undesirable metabolic pathways and enhance the drug's pharmacokinetic profile. researchgate.net
A hypothetical study investigating the effect of deuteration on the metabolism of the n-butyl group of an olmesartan analog could yield results as summarized in the table below.
| Compound | Rate of n-butyl oxidation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Unlabeled Analog | 100 | - |
| n-Butyl-d6 Analog | 20 | 5.0 |
This is a hypothetical data table illustrating the kinetic isotope effect on a metabolic reaction.
Isotopic Purity and Regulatory Science Considerations
Challenges in Achieving and Characterizing High Isotopic Purity
Synthesizing a 100% isotopically pure deuterated compound is practically impossible. digitellinc.com The process invariably results in a distribution of isotopic species, which presents considerable hurdles for analysis and characterization. musechem.com Deuterium (B1214612) enrichment, a critical and often challenging step, involves separating heavy water (deuterium oxide) from ordinary water, which is then incorporated into the molecule. neulandlabs.com
A primary analytical challenge lies in the precise identification and quantification of isotopologues and isotopomers.
Isotopologues are molecules that differ only in their isotopic composition. For n-Butyl Olmesartan (B1677269) Medoxomil-d6, this would include molecules with fewer than six deuterium atoms (e.g., d5, d4, d3 versions) or the non-deuterated (d0) form. thermofisher.comwashington.edu These lower-deuterated species are often referred to as "under-deuterated" isotopologues.
Isotopomers are isomers that have the same number of each isotopic atom but differ in their positions within the molecule. washington.edu For example, if the six deuterium atoms in n-Butyl Olmesartan Medoxomil-d6 were distributed differently across the n-butyl chain, the resulting molecules would be isotopomers.
Distinguishing these species requires high-resolution analytical techniques. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a cornerstone for this purpose. nih.govresearchgate.net Techniques like electrospray ionization (ESI) coupled with HRMS can distinguish H/D isotopologue ions. nih.gov However, even with advanced instrumentation like Time-of-Flight (TOF) mass spectrometers that offer improved resolution, challenges can persist, especially for large molecules or when multiple isotopologues are present in a single sample. thermofisher.comalmacgroup.com
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Deuterium (²H) NMR, provides complementary information. rsc.orgwikipedia.org While proton (¹H) NMR is limited for highly deuterated compounds due to weak residual signals, ²H NMR directly observes the deuteron (B1233211) signal, confirming the positions of deuterium atoms and providing insights into isotopic purity. sigmaaldrich.comnih.gov A combined strategy using both HRMS and NMR is often necessary for comprehensive characterization and to ensure structural integrity. rsc.orgdntb.gov.uaresearchgate.net
| Technique | Primary Application for this compound | Advantages | Limitations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Quantification of isotopologue distribution (d0 to d6). | High sensitivity, low sample consumption, provides isotopic distribution profile. nih.govalmacgroup.com | Difficulty in distinguishing isotopomers, potential for isobaric interferences. thermofisher.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H) | Confirmation of deuterium atom positions, structural integrity, and relative isotopic purity. | Provides structural information and positional confirmation of labels. rsc.orgsigmaaldrich.com | Lower sensitivity than MS, ²H NMR requires longer acquisition times. sigmaaldrich.com |
| Liquid Chromatography (LC) | Separation of the API from process-related impurities prior to MS analysis. | Removes interfering impurities, ensuring accurate MS quantification. almacgroup.com | Does not separate isotopologues or isotopomers. |
When this compound is used as an internal reference standard for bioanalytical assays, isotopic heterogeneity is a critical concern. An ideal internal standard should be a single, well-characterized chemical entity. However, the presence of a distribution of isotopologues (d0 to d5) means the material is inherently heterogeneous.
Regulatory Perspectives on Deuterated Impurities
The regulatory framework for deuterated compounds is still evolving. A key point of debate is whether under-deuterated isotopologues should be treated as impurities subject to standard qualification thresholds or as an integral part of the API's distribution profile. nih.govnih.govresearchgate.net
The International Council for Harmonisation (ICH) Q3A guideline provides thresholds for the identification and qualification of impurities in new drug substances. ich.orgeuropa.euyoutube.com The guideline defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance". jpionline.org
A strict interpretation could classify any isotopologue other than the fully deuterated this compound as an impurity. If the level of an under-deuterated species (e.g., the d5 or d0 version) exceeds the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g/day), it would require structural characterization. ich.orgfda.gov If it exceeds the qualification threshold (typically 0.15%), it would require safety qualification data. fda.gov
However, there is a growing consensus that this approach is not scientifically appropriate for isotopologues. researchgate.netdigitellinc.com Under-deuterated species and their protonated counterparts are expected to have nearly identical pharmacological and toxicological properties. digitellinc.com Therefore, treating them as conventional impurities could lead to unnecessary and burdensome development activities. An alternative perspective suggests that lower isotopologues are an inherent part of the API and should be described with a distribution profile rather than being controlled as individual impurities. nih.gov
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org
Currently, there are no specific regulatory guidelines from major agencies like the FDA or EMA that explicitly address isotopic impurities in deuterated APIs. nih.govresearchgate.net In the absence of clear guidance, companies and regulators often default to the conservative application of ICH Q3A. digitellinc.com
To address this gap, industry groups such as the International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) have formed working groups to develop science-based recommendations for the synthesis, analysis, and control of deuterated APIs. digitellinc.comresearchgate.net The emerging consensus favors a risk-based approach where the control strategy for isotopologues is linked to the rationale for deuteration. digitellinc.com For example, if deuteration is intended to block the formation of a toxic metabolite, then the level of the non-deuterated isotopologue that could form this metabolite might require tighter control.
Strategic Approaches for Demonstrating Isotopic Integrity
To satisfy regulatory expectations and ensure product quality, a robust strategy for demonstrating isotopic integrity is essential. This strategy should be based on a combination of advanced analytical techniques and a clear scientific rationale.
Key components of such a strategy include:
High-Resolution Analytical Methods: Employing validated, high-resolution methods (LC-HRMS, NMR) to accurately determine the isotopic distribution and confirm the location of deuterium labels. rsc.orgnih.gov
Defining the "API": Proposing a scientifically justified definition of the active substance that encompasses a specified distribution of isotopologues, rather than a single, 100% pure entity. nih.gov
Comprehensive Characterization of Reference Standards: Thoroughly characterizing the isotopic purity and homogeneity of any reference materials used for analysis. nih.govnist.gov
Risk-Based Control Strategy: Developing a control strategy for specified isotopologues based on a risk assessment that considers their potential impact on safety and efficacy. digitellinc.comraps.org This includes evaluating any process-related impurities from the synthesis of the deuterated compound, which would be controlled under standard ICH guidelines. nih.govnih.gov
Stability Studies: Conducting stability studies to ensure that the isotopic distribution remains consistent over the shelf life of the drug substance and that there is no significant H/D exchange. nih.gov
By adopting these strategic approaches, developers can provide a comprehensive data package that demonstrates a deep understanding of the compound and ensures the quality and consistency of this compound.
Future Research Directions and Innovations
Development of Novel Synthetic Routes for Deuterated Impurities
The synthesis of deuterated compounds, including impurities like n-Butyl Olmesartan (B1677269) Medoxomil-d6, is a complex yet crucial area of research. Traditionally, the synthesis of deuterated molecules has relied on starting with simple, commercially available deuterated building blocks. morressier.comckisotopes.com However, this approach can be limiting. morressier.com The future lies in the development of novel, efficient, and highly selective methods for late-stage deuteration, allowing for the introduction of deuterium (B1214612) atoms into complex molecules at a more advanced stage of the synthesis. acs.org
For a molecule like n-Butyl Olmesartan Medoxomil-d6, where the deuterium atoms are located on the n-butyl group, research into selective C-H activation and deuteration of alkyl chains is paramount. This could involve exploring advanced catalytic systems, such as those based on transition metals like palladium or iridium, which can facilitate direct hydrogen isotope exchange. researchgate.netacs.org Furthermore, developing methods that offer high regioselectivity is essential to ensure that deuterium is incorporated only at the desired positions within the n-butyl moiety.
Another innovative approach is the use of biotransformation, where microorganisms or their enzymes are used to perform specific chemical reactions. hyphadiscovery.com Research could explore the potential of engineered enzymes to selectively hydroxylate the n-butyl group of an olmesartan precursor, followed by a chemical reduction using a deuterium source to introduce the deuterium atoms. This chemo-enzymatic strategy could offer a greener and more efficient route to deuterated impurities.
Advanced Analytical Techniques for Comprehensive Characterization
The precise characterization of deuterated compounds is fundamental to their use as standards. It is not only important to confirm the presence of deuterium but also to determine its exact location and the isotopic purity of the sample. High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the molecular weight with high accuracy, thus confirming the incorporation of the desired number of deuterium atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. While standard ¹H NMR can indicate the absence of protons at specific positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location. Advanced two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be adapted to further elucidate the precise connectivity and positioning of the deuterium atoms within the n-butyl chain of this compound.
Future research will likely focus on the hyphenation of these techniques, for instance, coupling liquid chromatography with both HRMS and NMR (LC-MS-NMR), to provide a comprehensive online analysis of deuterated impurities directly from complex mixtures. This would streamline the characterization process and provide a more detailed understanding of the isotopic distribution.
Expansion of Deuterated Standards in Pharmaceutical Quality Assurance
Deuterated compounds like this compound are invaluable as internal standards in quantitative bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. morressier.com However, their different mass allows them to be distinguished and used for accurate quantification of the target analyte, compensating for variations in sample preparation and instrument response.
The future will see an expansion of the library of deuterated standards to include not only the active pharmaceutical ingredients (APIs) but also their significant metabolites and impurities. semanticscholar.org The presence of impurities in an API can significantly impact the quality and safety of drug products. semanticscholar.orgnih.gov Having well-characterized deuterated standards for these impurities is crucial for their accurate monitoring and control during drug manufacturing. nih.gov
Furthermore, the use of deuterated standards is critical in bioequivalence and pharmacokinetic studies. ckisotopes.comresearchgate.net These studies are essential for the development of generic drugs and for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. clearsynth.com The availability of a comprehensive set of deuterated standards for a drug and its related substances will lead to more robust and reliable clinical data.
Theoretical and Computational Chemistry Approaches to Deuteration Effects
Computational chemistry offers powerful tools to predict and understand the effects of deuteration on a molecule's properties. The primary impact of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), which arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. princeton.edu This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of bonds and predict the magnitude of the KIE for different metabolic pathways. nih.gov For this compound, computational studies could help predict how deuteration of the n-butyl group might affect its potential metabolic transformation, for instance, by cytochrome P450 enzymes.
Moreover, computational models can aid in the interpretation of analytical data. For example, predicted NMR chemical shifts and coupling constants for different deuterated isomers of a molecule can be compared with experimental data to confirm the exact site of deuteration. As computational methods become more accurate and efficient, they will play an increasingly important role in the rational design of deuterated compounds and in understanding the subtle yet significant consequences of isotopic substitution.
Q & A
Q. What validated HPLC methods are recommended for quantifying n-Butyl Olmesartan Medoxomil-d6 in tablet formulations?
- Methodological Answer : Use reversed-phase HPLC with the following parameters:
- Column : L1 (e.g., Waters Acquity UPLC BEH C18), 2.1 mm × 5 cm, 1.7-µm particle size .
- Mobile Phase : Gradient or isocratic elution with acetonitrile and phosphate buffer (pH 3.5–6.8) .
- Flow Rate : 0.6–1.5 mL/min .
- Detection : UV at 249–257 nm; diode array detector for identity confirmation .
- System Suitability : Tailing factor ≤2.0, RSD ≤1.0% for peak reproducibility .
- Sample Preparation : Filter through 0.45-µm membranes after dissolution in acetonitrile-buffer mixtures .
Q. How should dissolution testing be designed for this compound tablets under varying pH conditions?
- Methodological Answer :
- Test 1 (pH 6.8) : Use 500–1000 mL phosphate buffer (depending on dose), with UV quantification at 257 nm. Acceptance criterion: ≥75% dissolved in 30 min .
- Test 2 (pH 7.2) : 900 mL buffer, 75 rpm paddle speed. Prepare standard solutions in 30% acetonitrile and validate using LC-UV .
- Critical Parameters : Filter selection (0.45 µm), discard initial filtrate to avoid adsorption artifacts .
Q. What stability-indicating assays are suitable for detecting degradation products of this compound?
- Methodological Answer :
- Chromatographic Conditions : Symmetry C8 (L7) column, 4.6 mm × 15 cm, 5-µm particles. Mobile phase: phosphate buffer (pH 3.5)/acetonitrile gradient .
- Degradation Studies : Perform forced degradation under acidic/alkaline, oxidative, and photolytic conditions. Monitor for olmesartan (free acid) and other impurities with relative retention time (RRT) 0.45–1.00 .
- Validation : Ensure resolution ≥4.0 between degradation peaks and internal standards (e.g., p-hydroxybenzoic acid isobutyl ester) .
Q. How can organic impurities be profiled in this compound synthesis?
- Methodological Answer :
- Mobile Phase : 0.015 M potassium phosphate buffer (pH 3.5) with acetonitrile gradients (20:80 to 79:21) .
- Quantification : Use relative response factors (RRF) for impurities vs. the main peak. Limit: NMT 0.1% for individual impurities, NMT 0.5% total .
Advanced Research Questions
Q. How does isotopic purity (deuterium incorporation) of this compound affect pharmacokinetic studies?
- Methodological Answer :
- Synthesis QC : Validate deuterium incorporation (>99%) via LC-MS/MS using transitions specific to m/z shifts (e.g., +6 for d6 isotopologues) .
- Internal Standards : Co-inject non-deuterated olmesartan medoxomil to assess isotopic interference. Adjust column temperature (30–40°C) to resolve isotopic peaks .
- Metabolic Studies : Compare AUC and Cmax of d6 vs. non-deuterated forms in preclinical models to evaluate isotopic effects on absorption .
Q. How can contradictory clinical data on olmesartan-associated enteropathy be reconciled in Asian vs. Western populations?
- Methodological Answer :
- Cohort Design : Use propensity score matching to adjust for confounders (e.g., age, comorbidities) as in the Korean NHIS study (n=108,559), which found no significant risk (RR=0.33, 95% CI:0.10–1.09) .
- Mechanistic Studies : Assess genetic polymorphisms (e.g., HLA-DQ2/8) linked to enteropathy susceptibility in Asian subgroups .
- Weight Monitoring : Track body weight changes (≥5% loss) as a biomarker in long-term studies .
Q. What Quality by Design (QbD) approaches optimize lipidic nanoemulsions of this compound for enhanced bioavailability?
- Methodological Answer :
- Critical Material Attributes (CMAs) : Screen lipid solubility (>50 mg/g in Capryol 90) and emulsification efficiency (droplet size <50 nm) via ternary phase diagrams .
- Process Parameters : Optimize homogenization speed (10,000–15,000 rpm) and surfactant (Tween 80) concentration using Box-Behnken experimental design .
- In Vivo Validation : Compare Cmax and Tmax of nanoemulsions vs. conventional tablets in animal models .
Q. What strategies resolve discrepancies in olmesartan’s antihypertensive efficacy across demographic subgroups?
- Methodological Answer :
- Ambulatory BP Monitoring (ABPM) : Analyze 24-hour trough-to-peak ratios (60–80% for systolic/diastolic) to ensure sustained efficacy .
- Subgroup Analysis : Stratify by age (>65 vs. <65), sex, and renal function (eGFR <60 mL/min) using ANCOVA in meta-analyses of RCTs (e.g., ROADMAP trial, n=4,447) .
- Dose Adjustments : Titrate from 5 mg to 40 mg based on CYP2C9 genotype to mitigate variability in drug metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
